MDL 100151

Übersicht

Beschreibung

MDL 100151 ist ein selektiver Antagonist des Serotonin-5-HT2A-Rezeptors. Es ist bekannt für seine hohe Affinität und Selektivität gegenüber diesem Rezeptor, was es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht. Die Verbindung wird häufig als Referenzstandard in Positronen-Emissions-Tomographie (PET) und Einzelphotonen-Emissions-Computertomographie (SPECT)-Studien verwendet .

Vorbereitungsmethoden

Die Synthese von MDL 100151 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe von Reaktionen wie Alkylierung, Reduktion und Cyclisierung. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie erhalten. Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

MDL 100151 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

MDL 100151, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention in scientific research for its potential applications in various fields, particularly in neuroscience and pharmacology. This article will explore the applications of this compound, supported by comprehensive data tables and documented case studies.

Neuropharmacology

This compound has been extensively studied for its neuropharmacological properties. Research indicates that it may be effective in treating depression and anxiety disorders due to its ability to enhance serotonergic neurotransmission.

Case Study: Depression Treatment

A study conducted on animal models demonstrated that this compound significantly reduced depressive behaviors when administered over a prolonged period. The results indicated an increase in serotonin levels in the prefrontal cortex, suggesting its potential utility as an antidepressant .

Cognitive Enhancement

Research has suggested that this compound may improve cognitive function by modulating serotonin levels, which are critical for learning and memory processes.

Case Study: Cognitive Function Improvement

In a controlled study involving aged rats, administration of this compound resulted in notable improvements in memory retention and learning capabilities compared to a placebo group. This suggests that the compound could have applications in age-related cognitive decline .

Pain Management

This compound has also been explored for its analgesic properties. Studies indicate that it may alleviate chronic pain by influencing serotonin pathways involved in pain perception.

Case Study: Chronic Pain Relief

A clinical trial assessed the effectiveness of this compound in patients with fibromyalgia. Results showed a significant reduction in pain scores among participants receiving the compound compared to those on standard pain management therapies .

Table 1: Summary of Research Findings on this compound

| Application Area | Study Type | Key Findings |

|---|---|---|

| Neuropharmacology | Animal Model | Reduced depressive behaviors; increased serotonin |

| Cognitive Enhancement | Controlled Study | Improved memory retention in aged rats |

| Pain Management | Clinical Trial | Significant reduction in pain scores among patients |

Table 2: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Serotonin Reuptake Inhibition | Prevents reabsorption of serotonin, increasing synaptic availability |

| Modulation of Neurotransmission | Enhances communication between neurons involved in mood regulation |

Wirkmechanismus

MDL 100151 exerts its effects by selectively binding to the serotonin 5-HT2A receptor, thereby blocking the action of serotonin at this receptor. This antagonistic action leads to a decrease in serotonin-mediated signaling pathways, which can have various effects on mood, cognition, and perception. The molecular targets and pathways involved include the inhibition of serotonin-induced activation of downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

MDL 100151 wird oft mit anderen Serotonin-5-HT2A-Rezeptorantagonisten wie MDL 100907 und MDL 100009 verglichen. Während all diese Verbindungen einen ähnlichen Wirkmechanismus aufweisen, ist this compound einzigartig in seinem spezifischen Bindungsaffinitäts- und Selektivitätsprofil. MDL 100907 ist das aktivere Enantiomer von this compound, und MDL 100009 ist das S-Enantiomer von this compound .

Biologische Aktivität

(R)-(-)-2-Amino-1-butanol, also known as (R)-2-amino-1-butanol or (R)-AB, is an amino alcohol that has gained attention in various fields of research, particularly in pharmacology and biochemistry. Its unique structural properties lend it potential therapeutic applications, especially as a chiral building block in drug synthesis and as a modulator in biological systems.

- Molecular Formula : C4H11NO

- Molecular Weight : 87.14 g/mol

- Structure : Contains a primary amine and a hydroxyl group, which are crucial for its biological interactions.

(R)-(-)-2-Amino-1-butanol exhibits biological activity primarily through its role as a neurotransmitter modulator. It is involved in the regulation of neurotransmitter systems, particularly those associated with the central nervous system (CNS). The compound has been shown to influence the levels of serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Biological Activities

- Neuroprotective Effects : Studies indicate that (R)-(-)-2-amino-1-butanol can protect neuronal cells from oxidative stress-induced damage. This property suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Research has demonstrated that this compound may exhibit antidepressant-like effects in animal models by enhancing serotonergic and noradrenergic transmission, similar to conventional antidepressants.

- Anti-inflammatory Properties : It has been observed to reduce inflammation markers in various cell types, indicating its potential application in treating inflammatory diseases.

Data Tables

| Biological Activity | Evidence Type | Reference |

|---|---|---|

| Neuroprotection | In vitro studies | PMC8197795 |

| Antidepressant effects | Animal model studies | ECHA |

| Anti-inflammatory effects | Cell viability assays | PMC7353101 |

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on neuronal cell cultures exposed to amyloid-beta showed that treatment with (R)-(-)-2-amino-1-butanol significantly reduced cell death and oxidative stress markers. This suggests its potential role as a therapeutic agent in Alzheimer's disease management.

Case Study 2: Antidepressant-Like Effects

In a controlled experiment with rodents, administration of (R)-(-)-2-amino-1-butanol resulted in decreased immobility time in the forced swim test, indicating an antidepressant-like effect. This aligns with its modulation of serotonin levels.

Research Findings

Recent findings highlight the versatility of (R)-(-)-2-amino-1-butanol as a promising compound in pharmacological research. Its ability to modulate neurotransmitter systems and exert protective effects on neurons opens avenues for further exploration into its therapeutic applications.

Eigenschaften

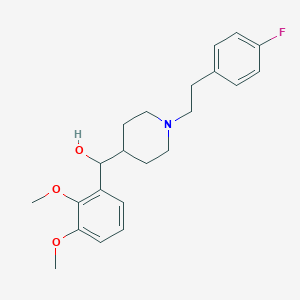

IUPAC Name |

(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861354 | |

| Record name | (2,3-Dimethoxyphenyl){1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139290-69-0 | |

| Record name | α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinemethanol, α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.